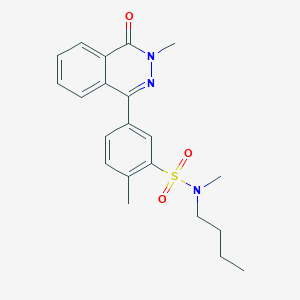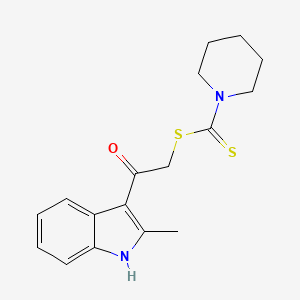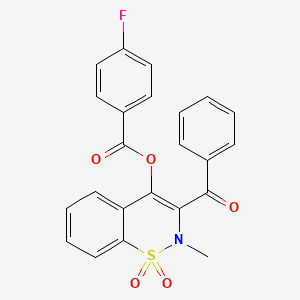![molecular formula C29H30BrN3O3 B11580653 ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11580653.png)
ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a bromine atom, and a hydroxy group attached to an indole ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Piperazine Substitution: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a benzyl halide.
Esterification: Finally, the carboxylate ester is formed through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Pharmacology: Research on this compound includes its effects on various biological pathways and its potential as a drug candidate. It is often used in studies to understand its mechanism of action and pharmacokinetics.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level. Its interactions with proteins and other biomolecules provide insights into cellular functions and disease mechanisms.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules. Its unique functional groups make it a valuable building block for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a role in regulating mood and cognition. The indole core can interact with various enzymes and proteins, modulating their activity and affecting cellular processes. The bromine and hydroxy groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-benzylpiperazin-1-yl)acetate: This compound has a similar benzylpiperazine moiety but lacks the indole core and bromine atom, resulting in different biological activities and applications.
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound shares the benzylpiperazine moiety but has a different core structure, leading to variations in its mechanism of action and therapeutic potential.
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: This compound has a similar piperazine structure but includes a pyrazine ring, which alters its chemical properties and biological effects.
Properties
Molecular Formula |
C29H30BrN3O3 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C29H30BrN3O3/c1-2-36-29(35)28-23-17-27(34)24(30)18-25(23)33(22-11-7-4-8-12-22)26(28)20-32-15-13-31(14-16-32)19-21-9-5-3-6-10-21/h3-12,17-18,34H,2,13-16,19-20H2,1H3 |
InChI Key |
QVZUKZDSPXFHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11580577.png)
![[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11580580.png)

![2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11580586.png)
![(3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580587.png)
![3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11580595.png)
![N'-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11580609.png)
![2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580617.png)
![9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11580624.png)

![ethyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11580639.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580642.png)

![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
